2-Methyl-5-(2-phenylthiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-phenylthiazol-4-yl)aniline is an organic compound with the molecular formula C16H14N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea can yield the thiazole ring, which can then be further functionalized to introduce the aniline group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-phenylthiazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Methyl-5-(2-phenylthiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Medicine: Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-phenylthiazol-4-yl)aniline depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties but lacking the phenyl and aniline groups.
5-Phenylthiazole: Contains a phenyl group attached to the thiazole ring but lacks the methyl and aniline groups.
2-Aminothiazole: Features an amino group attached to the thiazole ring but lacks the phenyl and methyl groups
Uniqueness
2-Methyl-5-(2-phenylthiazol-4-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiazole ring and the aniline group allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C16H14N2S |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-methyl-5-(2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-7-8-13(9-14(11)17)15-10-19-16(18-15)12-5-3-2-4-6-12/h2-10H,17H2,1H3 |
InChI Key |
HIZZAKLAIDGMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.